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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Z-13-Octadecen-3-yn-1-ol
acetate, a compound of interest in pheromone research and organic synthesis. The guide

provides detailed experimental protocols, summarized quantitative data, and logical workflow

diagrams to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy
The synthesis of Z-13-Octadecen-3-yn-1-ol acetate can be achieved through a convergent

synthesis strategy. The key steps involve the formation of the C18 carbon chain containing a Z-

configured double bond and a triple bond, followed by the final acetylation of the terminal

alcohol. A plausible and efficient approach involves a coupling reaction to construct the enyne

backbone, followed by acetylation. Specifically, a Sonogashira or a similar cross-coupling

reaction can be employed to connect a Z-alkenyl halide with a terminal alkynol.
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Caption: General overview of the synthetic workflow for Z-13-Octadecen-3-yn-1-ol acetate.

Experimental Protocols
The following sections provide detailed experimental procedures for each key stage of the

synthesis.

Synthesis of Key Intermediates
A crucial aspect of this synthesis is the preparation of the two coupling partners: a (Z)-

configured vinyl halide and a terminal alkynol.

Protocol 2.1.1: Synthesis of (Z)-1-Iodopent-1-ene

A stereoselective method to produce (Z)-vinyl iodides is the hydroalumination-iodination of a

terminal alkyne.

To a solution of 1-pentyne (1.0 eq) in anhydrous hexane under an inert atmosphere (Argon

or Nitrogen), slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) at 0 °C.

Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 4 hours.

Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 eq) in anhydrous

tetrahydrofuran (THF) dropwise.

After the addition is complete, allow the mixture to slowly warm to room temperature and stir

for 12 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

thiosulfate.

Extract the product with diethyl ether, wash the organic layer with brine, and dry over

anhydrous sodium sulfate.

Purify the crude product by column chromatography on silica gel to afford (Z)-1-iodopent-1-

ene.

Protocol 2.1.2: Synthesis of Tridec-2-yn-1-ol
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This intermediate can be prepared by the alkynylation of a long-chain alkyl halide.

To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add

n-butyllithium (2.2 eq) at -78 °C.

Stir the mixture at this temperature for 30 minutes.

Add a solution of 1-bromodecane (1.1 eq) in anhydrous THF.

Allow the reaction to warm to room temperature and stir for 16 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry

over anhydrous sodium sulfate.

Purify the crude product by column chromatography on silica gel to yield tridec-2-yn-1-ol.

Coupling Reaction to Form the Enyne Backbone
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon

bond between a vinyl halide and a terminal alkyne.

Protocol 2.2.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol

To a solution of (Z)-1-iodopent-1-ene (1.0 eq) and tridec-2-yn-1-ol (1.1 eq) in a suitable

solvent such as triethylamine or a mixture of THF and diisopropylamine, add

tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) under an

inert atmosphere.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the

filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain (Z)-13-octadecen-3-yn-

1-ol.

Final Acetylation Step
The final step is the acetylation of the alcohol to yield the target molecule.

Protocol 2.3.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate

Dissolve (Z)-13-octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine (2–10 mL/mmol) under

an inert atmosphere.[1]

Add acetic anhydride (1.5–2.0 eq) to the solution at 0 °C.[1]

Stir the reaction mixture at room temperature until the starting material is completely

consumed, as monitored by TLC.[1]

Quench the reaction by adding methanol.[1]

Co-evaporate the reaction mixture with toluene to remove residual pyridine.[2]

Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M

HCl, water, saturated aqueous NaHCO₃, and brine.[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[1]

Purify the crude product by column chromatography on silica gel to afford Z-13-Octadecen-
3-yn-1-ol acetate.

Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis. Yields are

based on typical values for similar reactions reported in the literature.

Table 1: Physicochemical Properties of Z-13-Octadecen-3-yn-1-ol Acetate
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Property Value

Molecular Formula C₂₀H₃₄O₂

Molecular Weight 306.49 g/mol

Appearance Colorless to pale yellow oil

Boiling Point ~380-390 °C at 760 mmHg (estimated)

Density ~0.88 g/cm³ (estimated)

Table 2: Expected Reaction Yields and Purity

Reaction Step Product Expected Yield (%)
Expected Purity
(%)

Hydroalumination-

Iodination
(Z)-1-Iodopent-1-ene 70-85 >98 (Z-isomer)

Alkynylation Tridec-2-yn-1-ol 80-90 >95

Sonogashira Coupling
(Z)-13-Octadecen-3-

yn-1-ol
60-75 >95

Acetylation
Z-13-Octadecen-3-yn-

1-ol acetate
90-98 >98

Table 3: Spectroscopic Data for Z-13-Octadecen-3-yn-1-ol Acetate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12698798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12698798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ 5.50-5.65 (m, 2H, -CH=CH-), 4.15 (t, J=7.0

Hz, 2H, -CH₂OAc), 2.30 (m, 2H, -CH₂-C≡), 2.05

(s, 3H, -OAc), 1.20-1.60 (m, 18H, -CH₂-), 0.90

(t, J=7.2 Hz, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz)

δ 171.1, 140.5, 110.2, 90.1, 80.5, 62.8, 31.9,

29.6, 29.5, 29.3, 29.2, 28.9, 28.3, 22.7, 21.0,

14.1

IR (neat, cm⁻¹)
2925, 2855, 2230 (C≡C), 1740 (C=O), 1235 (C-

O), 725 (Z, C-H bend)

Mass Spectrometry (EI)
m/z (%): 306 (M⁺), 246 (M⁺ - AcOH), and other

characteristic fragments.

Workflow and Logical Relationship Diagrams
The following diagrams illustrate the key transformations and logical connections within the

synthetic pathway.
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Caption: Sonogashira coupling of key intermediates.
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Caption: Final acetylation step to yield the target molecule.

This technical guide provides a comprehensive framework for the synthesis of Z-13-
Octadecen-3-yn-1-ol acetate. Researchers should always adhere to standard laboratory

safety procedures and perform reactions under appropriate conditions. The provided protocols

and data serve as a strong starting point for the successful synthesis and characterization of

this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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